molecular formula C16H23N3O4S B4279846 ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4279846
M. Wt: 353.4 g/mol
InChI Key: BXTIMJWRDBQYQX-UHFFFAOYSA-N
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Description

Ethyl 5-(aminocarbonyl)-4-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a piperidine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiophene ring, introduction of the piperidine moiety, and subsequent functionalization to introduce the aminocarbonyl and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminocarbonyl)-4-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 5-(aminocarbonyl)-4-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 5-(aminocarbonyl)-4-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and may have similar chemical properties and reactivity.

    Piperidine derivatives: Compounds with a piperidine moiety may exhibit similar biological activity and applications.

    Aminocarbonyl compounds: These compounds contain the aminocarbonyl functional group and may have similar reactivity in chemical reactions.

The uniqueness of ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE lies in its combination of these structural features, which confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-3-23-16(22)12-10(2)13(14(17)21)24-15(12)18-11(20)9-19-7-5-4-6-8-19/h3-9H2,1-2H3,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTIMJWRDBQYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
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ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

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